Zinc diisobutyldithiocarbamate

Description

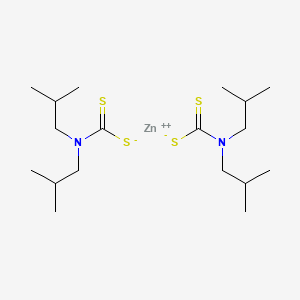

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;N,N-bis(2-methylpropyl)carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H19NS2.Zn/c2*1-7(2)5-10(9(11)12)6-8(3)4;/h2*7-8H,5-6H2,1-4H3,(H,11,12);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOQCSVOOQKFAKT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)C(=S)[S-].CC(C)CN(CC(C)C)C(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2S4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36190-62-2 | |

| Record name | (T-4)-Bis[N,N-bis(2-methylpropyl)carbamodithioato-κS,κS′]zinc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36190-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc, bis[N,N-bis(2-methylpropyl)carbamodithioato-.kappa.S,.kappa.S']-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Synthetic Methodologies and Precursor Chemistry of Zinc Diisobutyldithiocarbamate

Fundamental Synthesis Routes

The conventional synthesis of zinc diisobutyldithiocarbamate is typically a two-step process, beginning with the formation of a water-soluble dithiocarbamate (B8719985) salt, which is then converted to the final insoluble zinc complex.

Reaction of Secondary Amines with Carbon Disulfide in Alkaline Aqueous Solution

The initial and fundamental step in producing this compound involves the reaction of a secondary amine, specifically diisobutylamine (B89472), with carbon disulfide. This reaction is conducted in an alkaline aqueous medium, typically using a strong base such as sodium hydroxide. acs.orgsemanticscholar.org The diisobutylamine is added to a solution of the base in water, and then carbon disulfide is introduced, often dropwise, while maintaining a controlled, cool temperature (e.g., 12-16 °C). acs.orgsemanticscholar.org The stirring is continued for a period to ensure the completion of the reaction, resulting in the formation of the corresponding water-soluble alkali metal salt, sodium diisobutyldithiocarbamate. acs.orgsemanticscholar.org This salt can then be isolated as a solid before proceeding to the next step. acs.org

Conversion to Insoluble Zinc Salts via Zinc Oxide Reaction

Following the synthesis of the soluble dithiocarbamate salt, the subsequent step is the precipitation of the insoluble zinc salt. This is achieved by introducing a zinc source to the aqueous solution of the sodium diisobutyldithiocarbamate. While soluble zinc salts like zinc chloride or zinc sulfate (B86663) are effective, the use of zinc oxide is a notable alternative. nih.gov The reaction with zinc oxide is advantageous as it circumvents the co-production of undesirable saline effluents, which is a significant consideration for cleaner industrial production. nih.gov The reaction of the water-soluble dithiocarbamate salt with the zinc source leads to the formation of the stable, insoluble this compound, which precipitates out of the solution and can be collected through filtration.

Advanced Synthetic Approaches

To improve efficiency, yield, and purity, more advanced synthetic methodologies have been developed. These include one-pot syntheses and methods specifically designed to enhance the purity of the final product.

One-Pot Synthesis Techniques for Dithiocarbamates

One-pot synthesis represents a more streamlined approach, combining multiple reaction steps into a single procedure without the isolation of intermediates. For dithiocarbamates, this typically involves reacting the amine, carbon disulfide, and the metal source in a single reaction vessel. researchgate.net While specific literature detailing a one-pot synthesis for this compound is sparse, the principle has been demonstrated for analogous compounds like zinc dibutyldithiocarbamate. mdpi.com In such a process, zinc oxide, the secondary amine (diisobutylamine), and a dispersant can be mixed in an organic solvent, followed by the dropwise addition of carbon disulfide to initiate the reaction, ultimately yielding the desired zinc dithiocarbamate. mdpi.com This method can improve process efficiency and reduce waste.

Replacement (Substitution) Reaction Methodologies for Enhanced Purity

For applications requiring high-purity this compound, the replacement or substitution reaction method is considered superior. researchgate.netresearchgate.net This approach begins with the separately synthesized and purified sodium salt of diisobutyldithiocarbamic acid. semanticscholar.org This purified salt is then dissolved in water and reacted with a stoichiometric amount of a zinc salt, such as zinc chloride. semanticscholar.org This controlled precipitation ensures a cleaner product, as impurities from the initial amine and carbon disulfide reaction can be removed prior to the formation of the final zinc complex. This method has been shown to yield coordination compounds of high purity, which is supported by elemental analysis. semanticscholar.org

Single-Source Precursor Strategies in Nanomaterial Synthesis

This compound has emerged as a valuable single-source precursor (SSP) for the synthesis of zinc sulfide (B99878) (ZnS) nanomaterials. nih.govrsc.orgwhiterose.ac.ukosti.gov SSPs are advantageous as they are often air and moisture stable solids that contain all the necessary elements for the desired nanomaterial, allowing for controlled decomposition to form nanostructures with specific shapes and sizes. nih.gov

Detailed research has shown that the thermal decomposition of this compound ([Zn(S₂CNⁱBu₂)₂]) in a high-boiling point solvent like oleylamine (B85491) at elevated temperatures (e.g., 230 °C) leads to the formation of high-quality ZnS nanowires. nih.gov The characteristics of the resulting nanomaterials are highly dependent on the reaction conditions.

Interactive Data Table: Synthesis of ZnS Nanowires from this compound

| Precursor | Decomposition Conditions | Resulting Nanomaterial | Average Length (nm) | Average Width (nm) | Crystal Phase |

|---|---|---|---|---|---|

| [Zn(S₂CNⁱBu₂)₂] | Oleylamine, 230 °C | Nanowires | 34.3 | 3.3 | Wurtzite |

| [Zn(S₂CNⁱBu₂)₂] + (S₂CNⁱBu₂)₂ | Oleylamine, 230 °C | Nanowires | 45.0 | 3.2 | Wurtzite |

Data sourced from research on the decomposition of zinc dithiocarbamate complexes. nih.gov

The decomposition process is complex; in situ studies with related zinc dithiocarbamates suggest that in coordinating solvents like oleylamine, a five-coordinate amine-ligated complex is formed. rsc.orgwhiterose.ac.uk This intermediate species is stable to a certain temperature, above which it decomposes to generate ZnS. rsc.orgwhiterose.ac.uk The use of this compound as an SSP provides a simple and valuable strategy for producing ultrathin ZnS nanowires, which are of considerable interest for applications in optoelectronic devices due to their unique photoluminescence and electroluminescence properties. nih.gov

Decomposition of Zinc Dithiocarbamate Complexes for Metal Sulfide Nanoparticles

Zinc dithiocarbamate complexes, including this compound, are widely utilized as single-source precursors (SSPs) for the controlled synthesis of zinc sulfide (ZnS) nanomaterials. nih.govosti.gov The thermal decomposition of these complexes in high-boiling point solvents provides a reliable method for producing ZnS nanoparticles with tailored morphologies. nih.govrsc.org The decomposition temperature, precursor concentration, and reaction atmosphere are critical parameters that influence the phase and shape of the resulting nanoparticles. ucl.ac.uk

A notable application is the decomposition of this compound ([Zn(S₂CNⁱBu₂)₂]) in oleylamine, a long-chain primary amine that acts as both a solvent and a capping agent. nih.govrsc.org Heating a 5 mM solution of the complex in oleylamine to 230 °C for one hour results in the formation of high-aspect-ratio wurtzite ZnS nanowires. nih.govrsc.org The dimensions of these nanowires can be further controlled; for instance, the addition of diisobutyldithiuram disulfide to the reaction mixture has been shown to increase the average length of the nanowires while the width remains consistent. nih.govrsc.org

The general mechanism for the thermal decomposition of zinc alkyldithiocarbamates in the presence of alkylamines involves the generation of thiourea (B124793) and hydrogen sulfide alongside the solid metal sulfide nanoparticles. acs.org Studies on related complexes, such as zinc dimethyldithiocarbamate (B2753861), show that decomposition under inert (argon) or hydrogen atmospheres at temperatures between 400°C and 800°C yields hexagonal wurtzite ZnS. researchgate.net

| Precursor | Solvent | Temperature | Product | Morphology | Average Dimensions (Width x Length) |

|---|---|---|---|---|---|

| This compound | Oleylamine | 230 °C | Zinc Sulfide (ZnS) | Wurtzite Nanowires | 3.3 nm x 34.3 nm |

| This compound + Diisobutyldithiuram disulfide | Oleylamine | 230 °C | Zinc Sulfide (ZnS) | Wurtzite Nanowires | 3.2 nm x 45.0 nm |

Influence of Coordinating Solvents on Decomposition Processes

The choice of solvent plays a critical role in the decomposition of zinc dithiocarbamate complexes and the subsequent formation of ZnS nanoparticles. ucl.ac.uk The interaction between the solvent and the precursor complex can significantly alter the decomposition mechanism and temperature. nih.govucl.ac.uk

Studies comparing the behavior of zinc dithiocarbamate complexes in non-coordinating and coordinating solvents illustrate this influence. Using zinc dimethyldithiocarbamate as an analogue, research shows that in a non-coordinating solvent like xylene, the complex exists as a simple tetrahedral monomer. nih.govrsc.org However, in a coordinating solvent such as oleylamine, the amine molecule binds directly to the zinc center. nih.govosti.gov This coordination changes the geometry of the complex to a five-coordinate species, formulated as [Zn(S₂CNMe₂)₂(RNH₂)]. nih.gov

The formation of this five-coordinate intermediate is crucial as it has a lower thermal stability. nih.gov This species remains stable up to approximately 70 °C, after which the amine dissociates, and decomposition to ZnS begins at around 90 °C. nih.govosti.gov This represents a significantly lower decomposition temperature compared to the process in non-coordinating solvents or in the solid state, where temperatures between 200–400 °C are typically required. nih.govrsc.org The lower temperature pathway is attributed to an amine-exchange mechanism, which creates an intermediate that decomposes more readily. nih.govucl.ac.uk The coordinating amine solvent is therefore not merely a passive medium but an active participant in the chemical transformation, influencing reaction pathways and the morphology of the final nanostructure. nih.govrsc.org

| Solvent Type | Example Solvent | Complex Structure | Decomposition Onset | Key Observation |

|---|---|---|---|---|

| Non-coordinating | Xylene | Tetrahedral Monomer | Higher Temperature | Complex remains as a simple monomer in solution. |

| Coordinating | Oleylamine | Five-coordinate [Zn(S₂CNR₂)₂(RNH₂)] | Lower Temperature (~90 °C) | Solvent coordinates to the zinc center, forming a less stable intermediate. |

Structural Chemistry and Coordination Behavior of Zinc Diisobutyldithiocarbamate Complexes

Elucidation of Dithiocarbamate (B8719985) Ligand Coordination Modes

Dithiocarbamate anions ([R₂NCS₂]⁻) are versatile ligands capable of adopting various coordination modes, which significantly influences the final architecture of the metal complex. mdpi.comdntb.gov.ua This flexibility is a key factor in the structural diversity observed in zinc diisobutyldithiocarbamate complexes. mdpi.comresearchgate.netsemanticscholar.org

The dithiocarbamate ligand can coordinate to a metal center through one or both of its sulfur atoms. In monodentate coordination , only one sulfur atom forms a bond with the zinc ion. scispace.comresearchgate.net However, the chelating bidentate mode, where both sulfur atoms bind to the same zinc center to form a four-membered ring, is more common and thermodynamically favored due to the entropic benefit of chelation. scispace.comresearchgate.net In many zinc dithiocarbamate complexes, the ligands are found to chelate in a bidentate fashion to the metal center. scispace.com The presence of a single strong band in the infrared spectrum for the ν(CSS) mode is indicative of the bidentate nature of the dithiocarbamate ligand. mdpi.com

Beyond simple chelation, dithiocarbamate ligands can also act as bridging ligands , connecting two or more metal centers. The most common bridging mode is the μ₂-bridge , where the ligand links two zinc ions. mdpi.comdntb.gov.ua This is a fundamental feature in the formation of binuclear zinc dithiocarbamate complexes. mdpi.com In these structures, a dithiocarbamate ligand can be bidentate, bridging two zinc centers. mdpi.commdpi.com This bridging often results in the formation of an eight-membered [Zn-S-C-S]₂ ring. mdpi.comscispace.com While less common, μ₃-bridging, where a single ligand interacts with three metal centers, can also occur, leading to more complex polymeric structures. mdpi.comdntb.gov.ua

Geometrical Analysis of Zinc Coordination Environments

The coordination modes of the dithiocarbamate ligands directly dictate the geometry around the zinc(II) centers. With its d¹⁰ electronic configuration, zinc(II) is flexible in its coordination preferences, commonly adopting four- or five-coordinate geometries. scispace.com

X-ray crystallography studies have revealed that this compound can exist in both mononuclear and binuclear forms within the same crystal lattice. acs.orgresearchgate.net A unique structural organization has been reported where mononuclear [Zn{S₂CN(i-Bu)₂}₂] and binuclear [Zn₂{S₂CN(i-Bu)₂}₄] molecules coexist in a 1:1 ratio. acs.org The mononuclear form features a single zinc atom chelated by two dithiocarbamate ligands. mdpi.com The binuclear form consists of two zinc atoms bridged by dithiocarbamate ligands. mdpi.commdpi.com The majority of binary zinc dithiocarbamates adopt a binuclear structure. mdpi.com

| Molecular Form | Description | Typical Structural Motif |

| Mononuclear | A single zinc center is coordinated by two chelating dithiocarbamate ligands. mdpi.com | Distorted Tetrahedral mdpi.com |

| Binuclear | Two zinc centers are linked by bridging dithiocarbamate ligands, with each zinc also having a chelating ligand. mdpi.commdpi.com | Centrosymmetric dimer with an eight-membered [ZnSCS]₂ ring. mdpi.commdpi.com |

In the mononuclear units of this compound, the zinc atom is typically four-coordinate, with a distorted tetrahedral geometry. mdpi.comrsc.orgnih.gov This distortion from a perfect tetrahedron is often due to the constrained bite angle of the chelating dithiocarbamate ligand. researchgate.net

In the binuclear structures, the coordination environment around each zinc center is more complex. Each zinc atom is coordinated by one chelating dithiocarbamate and two bridging sulfur atoms from two other dithiocarbamate ligands. This often results in a five-coordinate geometry. scispace.com This five-coordinate geometry can be described as intermediate between a square pyramid and a trigonal bipyramid . mdpi.com In some dimeric zinc dithiocarbamate complexes, the geometry around the zinc center is best described as a distorted trigonal bipyramid. researchgate.netresearchgate.net The presence of a transannular Zn···S interaction within the eight-membered ring of the dimer can also contribute to the distortion of the coordination sphere. mdpi.com

| Coordination Geometry | Description | Associated Molecular Form |

| Distorted Tetrahedral | Four-coordinate zinc center with bond angles deviating from the ideal 109.5°. researchgate.netchemmethod.com | Mononuclear mdpi.com |

| Trigonal Bipyramidal | Five-coordinate zinc center. scispace.comresearchgate.net This geometry can be dynamic, interchanging with square-based pyramidal geometry. nih.gov | Binuclear researchgate.netresearchgate.net |

Zinc-Sulfur Bond Length and Coordination Symmetry

The coordination environment of the zinc atom in dithiocarbamate complexes is a subject of considerable structural diversity, influenced by the nature of the organic substituents on the ligand. In this compound, [Zn(S₂CNiBu₂)₂], the solid-state structure is typically a centrosymmetric dimer, [Zn(S₂CNiBu₂)₂]₂. nih.govrsc.org This dimeric arrangement features two distinct types of dithiocarbamate ligands: two act as terminal bidentate chelators to a single zinc center, while the other two bridge the two zinc atoms. nih.gov

This differentiation in ligand function leads to a variation in zinc-sulfur (Zn-S) bond lengths. X-ray absorption spectroscopy (XAS) studies have provided detailed insights into these distances. For the terminal chelating ligand, the Zn-S bond distances are shorter, while the bridging ligands result in slightly longer Zn-S bonds. nih.govrsc.org A fifth, much longer Zn-S interaction is also characteristic of these dimeric structures, arising from a transannular interaction with a bridging sulfur atom. nih.govmdpi.com This interaction is often described as a secondary bonding interaction. rsc.org In the solid state, [Zn(S₂CNMe₂)₂] has two Zn-S distances at 2.32 Å from the terminal ligand and two at 2.38 and 2.41 Å from the bridging ligands, with a fifth Zn-S interaction at 2.95 Å. nih.govrsc.org In contrast, when dissolved in a non-coordinating solvent like xylene, the dimeric structure breaks down into a monomeric species with Zn-S bond distances of 2.30 Å and 2.39 Å. nih.govrsc.org

The coordination geometry around each zinc center in the dimer is generally described as a distorted tetrahedron formed by four sulfur atoms. mdpi.comnih.gov However, considering the fifth, longer Zn···S transannular interaction, the coordination sphere can also be described as a five-coordinate S₄ + 1 environment. mdpi.com The geometry of this five-coordinate system is typically intermediate between an ideal square-pyramidal and a trigonal-bipyramidal arrangement. mdpi.com The flexibility of the Zn(II) ion, with its d¹⁰ electronic configuration, allows for these variable coordination geometries, including tetrahedral, trigonal pyramidal, and octahedral arrangements. scispace.com

Table 1: Representative Zn-S Bond Distances in Zinc Dithiocarbamate Complexes

| Complex/State | Coordination Mode | Zn-S Bond Length (Å) | Reference |

|---|---|---|---|

| [Zn(S₂CNMe₂)₂]₂ (Dimer, Solid State) | Terminal Bidentate | 2.32 | nih.govrsc.org |

| Bridging Bidentate | 2.38, 2.41 | nih.govrsc.org | |

| Transannular Interaction | 2.95 | nih.govrsc.org | |

| [Zn(S₂CNMe₂)₂] (Monomer, in xylene) | Bidentate | 2.30 | nih.govrsc.org |

| 2.39 | nih.govrsc.org | ||

| [Zn(S₂CNBz₂)₂] (Monomer) | Bidentate (inequivalent) | 2.33, 2.36 | nih.gov |

Crystal Chemistry of Zinc-Triad Dithiolates and Structural Diversity

The crystal chemistry of zinc-triad (Zn, Cd, Hg) 1,1-dithiolates, which include dithiocarbamates, is exceptionally rich and displays remarkable structural diversity. mdpi.comdntb.gov.ua This diversity stems from the ability of the 1,1-dithiolate ligands to adopt a wide array of coordination modes, such as monodentate, bidentate chelating, and various bridging modes (e.g., μ₂-bridging, μ₃-bridging). mdpi.comresearchgate.net These varied bonding patterns give rise to a multitude of supramolecular assemblies, including discrete monomers, dimers, and higher-order oligomers, as well as one- and two-dimensional coordination polymers. mdpi.comrsc.orgrsc.org A comprehensive review of the field has identified as many as 27 distinct structural motifs among the zinc-triad binary 1,1-dithiolates. mdpi.com

For zinc dithiocarbamates, the structural motif is significantly influenced by the steric bulk of the N-alkyl substituents. mdpi.comdntb.gov.ua Bulky groups, such as the isobutyl groups in this compound, generally hinder the close approach of molecules. dntb.gov.ua This steric hindrance tends to favor lower-dimensional aggregation patterns, such as discrete monomers or, more commonly, the binuclear (dimeric) structures discussed previously. mdpi.comdntb.gov.ua

Research has revealed that this compound possesses a particularly unique structural organization. acs.org X-ray diffraction and NMR studies have shown that its crystalline lattice can contain an alternating arrangement of both mononuclear [Zn{S₂CN(i-Bu)₂}₂] and binuclear [Zn₂{S₂CN(i-Bu)₂}₄] molecules in a 1:1 ratio. acs.orgresearchgate.net This coexistence of two distinct molecular forms within a single crystal structure is an unusual phenomenon that highlights the subtle energetic balance between different aggregation states. researchgate.net While dithiocarbamates have a strong chelating ability which can reduce the Lewis acidity of the zinc center and its tendency to expand its coordination number, the formation of dimeric and polymeric structures through bridging ligands remains a common feature in their crystal chemistry. mdpi.comdntb.gov.ua

Table 2: Common Structural Motifs in Zinc Dithiocarbamate Complexes

| Structural Motif | Description | Example Characteristics | Reference |

|---|---|---|---|

| Monomer (0-D) | Discrete [Zn(S₂CNR₂)₂] molecules with a single zinc center. | Favored by very bulky R groups; distorted tetrahedral S₄ coordination. | mdpi.com |

| Dimer (0-D) | Binuclear [Zn₂(S₂CNR₂)₄] molecules with two zinc centers. | Features both chelating and bridging dithiocarbamate ligands; five-coordinate zinc centers (S₄+1). | nih.govmdpi.commdpi.com |

| Coordination Polymer (1-D or 2-D) | Extended chains or layers formed through bridging ligands. | Less common for dithiocarbamates compared to xanthates, but can be induced by functional groups on the ligand. | mdpi.comrsc.org |

| Mixed Monomer/Dimer | Co-crystallization of mononuclear and binuclear species. | Observed for this compound, with a 1:1 ratio of the two forms. | acs.orgresearchgate.net |

Mechanistic Studies of Chemical Reactivity Involving Zinc Diisobutyldithiocarbamate

Role as an Accelerator in Polymer Cross-Linking Reactions

Zinc diisobutyldithiocarbamate functions as a highly effective ultra-accelerator in the cross-linking of polymer chains, a critical process for converting raw rubber into a durable material with improved elasticity and strength. atamankimya.com Its primary role is to significantly increase the rate of vulcanization, the process of forming cross-links between polymer chains. atamanchemicals.com

The sulfur vulcanization of rubber is a complex process that is impractically slow without the use of accelerators. Zinc dithiocarbamates, including the diisobutyl derivative, are crucial in mediating this reaction for both natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR), isobutylene-isoprene copolymers (IIR), and ethylene propylene (B89431) diene monomer (EPDM) rubber. atamankimya.com

The mechanism involves the activation of sulfur by the zinc complex. Density Functional Theory (DFT) studies on the closely related zinc dimethyldithiocarbamate (B2753861) (ZDMC) propose a mechanism where the accelerator facilitates the pyrolysis of the S8 sulfur ring. consensus.app This process involves the insertion of sulfur into the zinc-sulfur bond of the accelerator complex, leading to the formation of active sulfurating agents, which are zinc persulfurated complexes. These active species are the key to the subsequent cross-linking reactions. consensus.app

Research comparing zinc dibutyl dithiocarbamate (B8719985) (ZDBC) with other thiuram-type accelerators in silica-filled natural rubber compounds demonstrated its superior performance. The ZDBC-containing compound exhibited the fastest cure time among the tested accelerators. researchgate.net This efficiency is attributed to the formation of chelates between the zinc ion and the accelerator, which influences the rate of crosslink formation. researchgate.net

Table 1: Comparative Vulcanization Properties of Different Accelerators in Silica-Filled Natural Rubber Data derived from studies on thiuram-type accelerators.

| Accelerator Type | Property | Observation |

| Zinc di-butyldithiocarbamate (ZDBC) | Cure Time (t10) | Fastest among tested accelerators |

| Zinc di-butyldithiocarbamate (ZDBC) | Reinforcement Index (R.I.) | Highest among tested accelerators |

| Tetramethylthiuram disulfide (TMTD) | Cure Time | Slower than ZDBC |

| Dipentamethylenethiuram tetrasulfide (DPTT) | Cure Time | Slower than ZDBC |

The active sulfurating agents generated from the interaction between this compound and sulfur are responsible for the intermolecular cross-linking of polymer chains. These agents react with the rubber molecules, typically at the allylic positions adjacent to double bonds in the polymer backbone (e.g., in natural rubber or SBR). consensus.app

This reaction leads to the formation of cross-link precursors, which are polymer chains with pendant dithiocarbamate and polysulfide groups. consensus.app The accelerator complex then promotes the reaction between these precursors or between a precursor and another polymer chain. This final step results in the formation of stable mono-, di-, and polysulfidic cross-links that bridge the individual polymer chains, creating a robust three-dimensional network. consensus.app This network structure is what imparts the desirable mechanical properties, such as enhanced strength, elasticity, and durability, to the final vulcanized rubber product. atamanchemicals.com

Catalytic Pathways in Polymer Synthesis and Organic Transformations

Beyond its role in vulcanization, the dithiocarbamate functional group and the zinc center enable this compound to act as a catalyst in a variety of chemical synthesis processes. atamanchemicals.com Its catalytic activity is being explored in polymer synthesis beyond rubber cross-linking and in other organic transformations.

The catalytic potential of zinc dithiocarbamates extends to various polymerization reactions. Research has demonstrated that the related compound, zinc diethyldithiocarbamate (ZDTC), is an exceptionally efficient catalyst for the synthesis of polyurethanes. rsc.org In comparative studies, ZDTC showed superior catalytic performance in forming high molecular weight polyurethanes compared to other organozinc compounds like zinc acetylacetonate. This highlights the potential for zinc dithiocarbamates to serve as alternatives to more toxic organotin catalysts commonly used in the synthesis of polymers such as polyesters and polyurethanes. rsc.org

Zinc complexes are effective catalysts for the Ring-Opening Polymerization (ROP) and Ring-Opening Copolymerization (ROCOP) of cyclic monomers. While specific studies on this compound are emerging, the general mechanism for zinc-catalyzed ROCOP is well-established for other zinc complexes and provides a framework for understanding its potential role. This process is crucial for producing biodegradable polyesters from monomers like epoxides and cyclic anhydrides. mdpi.com

The catalytic cycle typically proceeds via a coordination-insertion mechanism. The zinc center of the catalyst activates the cyclic monomer (e.g., an epoxide) by coordinating to it, which makes the monomer more susceptible to nucleophilic attack. The growing polymer chain, which has an active terminal group (like an alkoxide), then attacks and opens the ring of the coordinated monomer, thereby incorporating it into the polymer chain and regenerating the active end for the next cycle. rsc.org

Table 2: Examples of Zinc-Catalyzed Ring-Opening Polymerization

| Zinc Catalyst Type | Monomer(s) | Resulting Polymer |

| Amido-oxazolinate zinc complexes | Maleic anhydride, Epoxides (e.g., styrene oxide) | Unsaturated Polyesters |

| β-Diiminate zinc complex | O-Carboxyanhydrides (OCAs), Lactide | Isotactic Poly(α-hydroxyalkanoic acid)s |

| Zinc-{β-diketiminate} complex | Substituted cyclic carbonates | Polycarbonates |

In the context of polymers derived from ethylene and dienes, such as EPDM (ethylene-propylene-diene monomer) rubber, the primary and well-documented role of this compound is not as a catalyst for the polymerization reaction itself, but as a post-polymerization processing aid. It is employed as a secondary ultra accelerator for the sulfur vulcanization of EPDM. atamankimya.com In this capacity, it works within cure systems to create the cross-linked network that gives EPDM its useful elastomeric properties. Due to its high solubility in EPDM compared to other dithiocarbamates, it offers the advantage of minimizing "blooming," a phenomenon where additives migrate to the surface of the rubber. atamankimya.com

Electrocatalysis in Material Formation

While direct electrocatalysis involving this compound is not extensively documented, related zinc dithiocarbamate complexes serve as highly effective single-source precursors in the synthesis of nanomaterials. This process, while often involving thermal decomposition rather than direct electrocatalysis, is a key aspect of material formation. nih.gov These complexes are advantageous due to their ability to produce nanoparticles with few defects through methods that are low-cost, rapid, scalable, and have minimal environmental toxicity. nih.gov

For instance, zinc bis(diethyldithiocarbamate), a compound structurally similar to this compound, is used to synthesize zinc sulfide (B99878) (ZnS) nanoparticles. nih.gov Through thermal decomposition (thermolysis) in the presence of a capping agent like hexadecylamine, zinc dithiocarbamate complexes yield spherical, cubic sphalerite phase ZnS nanoparticles. researchgate.net The size of the resulting nanoparticles can be influenced by the specific precursor complex used. researchgate.net Thermogravimetric analysis of these precursors indicates a single-step decomposition to yield a stable ZnS residue. nih.govresearchgate.net The resulting ZnS nanoparticles have shown potential as efficient photocatalysts for the degradation of organic dyes under visible light irradiation. nih.gov

Zinc dithiocarbamates have also demonstrated catalytic activity in polymerization reactions, offering an alternative to more toxic catalysts. Zinc diethyldithiocarbamate (ZDTC) has been shown to be an exceptional catalyst for the synthesis of high molecular weight polyurethanes suitable for biomedical applications, displaying performance superior to other organozinc compounds. rsc.org

Biorelevant Interactions and Enzymatic Inhibition Mechanisms

Dithiocarbamates, including this compound, are recognized for their significant interactions with metalloenzymes, particularly as potent inhibitors of carbonic anhydrases. nih.govrsc.org

Dithiocarbamates (DTCs) represent a class of potent inhibitors for the zinc-containing enzyme family, carbonic anhydrase (CA). rsc.org They have demonstrated effective inhibition against various human (h) CA isoforms, including hCA I, II, IX, and XII, with inhibition constants (KIs) often in the low nanomolar range. nih.gov These isoforms are implicated in various physiological and pathological processes; for example, CA II and XII are involved in glaucoma, while CA IX is associated with cancer. nih.govnih.gov

The inhibitory action of dithiocarbamates is not limited to human isoforms. They are also effective against α- and β-class CAs from pathogenic bacteria such as Neisseria gonorrhoeae (NgCA) and Mycobacterium tuberculosis. nih.govtandfonline.com For a series of 31 dithiocarbamates tested against NgCA, the inhibition constants ranged from 83.7 nM to 827 nM. nih.govbohrium.com Similarly, two β-carbonic anhydrases from M. tuberculosis (mtCA 1 and mtCA 3) were inhibited with efficacies from the subnanomolar to the micromolar range. tandfonline.com

| CA Isoform | Organism | Inhibition Constant (KI) Range | Reference |

|---|---|---|---|

| hCA I, II, IX, XII | Human | Low nanomolar to micromolar | nih.govrsc.org |

| NgCA (α-CA) | Neisseria gonorrhoeae | 83.7 nM - 827 nM | nih.govbohrium.com |

| mtCA 1, mtCA 3 (β-CAs) | Mycobacterium tuberculosis | Subnanomolar to micromolar | tandfonline.com |

The inhibition mechanism of dithiocarbamates involves the direct coordination of the dithiocarbamate zinc-binding group (ZBG), specifically the CS₂⁻ moiety, to the zinc ion (Zn²⁺) located in the active site of the metalloenzyme. nih.govtandfonline.com In carbonic anhydrases, the catalytic zinc ion is typically coordinated by three histidine residues and a water molecule or hydroxide ion, which is essential for the enzyme's catalytic function of hydrating carbon dioxide. tandfonline.comnih.gov

Dithiocarbamate inhibitors function by displacing this crucial water/hydroxide ion. nih.gov X-ray crystallography studies of a human carbonic anhydrase II (hCA II) adduct have shown that the inhibitor binds to the Zn²⁺ ion in a monodentate fashion through one of the sulfur atoms of the dithiocarbamate group. nih.govrsc.org This coordination alters the geometry of the metal ion's coordination sphere, which is often a distorted tetrahedral or trigonal bipyramidal geometry in zinc metalloenzymes. nih.govnih.gov By binding directly to the metal ion, the dithiocarbamate blocks the active site and prevents the substrate from accessing the catalytic center, thus inhibiting the enzyme's activity. nih.gov This binding mode explains the high affinity, with low micromolar to nanomolar inhibition constants, of these compounds for many CA isoforms. nih.gov

Advanced Applications and Emerging Research Frontiers in Materials Science

Nanomaterial Engineering and Functionalization

The use of zinc dithiocarbamate (B8719985) complexes, including zinc diisobutyldithiocarbamate, as single-source precursors (SSPs) is a prominent strategy in nanomaterial synthesis. nih.govwhiterose.ac.ukosti.gov This approach is synthetically appealing because the precursors are typically air and moisture stable, allowing for precise control over the final nanoparticle's characteristics without requiring complex experimental setups. nih.gov

This compound serves as an effective single-source precursor for the synthesis of Zinc Sulfide (B99878) (ZnS) nanoparticles. nih.govwhiterose.ac.uk ZnS is a significant wide-bandgap semiconductor with applications in optoelectronic devices owing to its distinct photoluminescence and electroluminescence properties. nih.govwhiterose.ac.uk The use of a single-source precursor like this compound, which contains both the zinc and sulfur elements within one molecule, facilitates a more controlled decomposition process to form ZnS nanostructures. academie-sciences.fr

The thermal decomposition of this compound in the presence of a coordinating solvent like oleylamine (B85491) leads to the formation of ZnS nanoparticles. nih.gov In-situ studies on related zinc dithiocarbamate complexes show that the solvent can modify the coordination sphere of the zinc atom, forming an intermediate species that decomposes at a relatively low temperature (around 90°C) to generate ZnS. nih.govwhiterose.ac.uk This controlled, low-temperature decomposition pathway is crucial for producing high-quality nanomaterials. nih.govwhiterose.ac.uk

A key advantage of using this compound as a precursor is the ability to tailor the physical characteristics of the resulting ZnS nanoparticles by carefully controlling reaction parameters. academie-sciences.frnih.gov

Morphology and Size: The decomposition of this compound in oleylamine has been shown to produce high-aspect-ratio wurtzite nanowires. nih.govwhiterose.ac.uk The dimensions of these nanowires can be further influenced; for instance, the addition of a thiuram disulfide to the reaction mixture resulted in nanowires of the same width but increased length. whiterose.ac.uk For other dithiocarbamate precursors, simply adjusting the cooling rate after synthesis has been shown to be an effective method for tailoring nanoparticle size, with faster cooling generally yielding smaller particles. nih.gov The choice of ligands on the precursor also plays a critical role, as variations in the alkyl groups of the dithiocarbamate ligand can lead to non-spherical morphologies. academie-sciences.fr

Crystal Phases: The crystalline structure of the ZnS nanoparticles can also be manipulated. Depending on the specific precursor and synthesis conditions, different crystal phases of ZnS, including cubic (sphalerite), hexagonal (wurtzite), and rhombohedral, can be selectively formed. academie-sciences.frresearchgate.net For example, studies using different zinc-heterocyclicdithiocarbamate precursors demonstrated the formation of distinct crystal phases as identified by powder X-ray diffraction (XRD). academie-sciences.fr

Table 1: Influence of Precursor and Conditions on ZnS Nanoparticle Characteristics

| Precursor System | Synthesis Condition | Resulting Nanoparticle Morphology | Resulting Crystal Phase | Average Size |

|---|---|---|---|---|

| [Zn(S2CNiBu2)2] in oleylamine | Thermal Decomposition | High aspect ratio nanowires | Wurtzite | 3.2 nm (width) |

| Zn(thqdtc)2 | Thermal decomposition in triethylenetetraamine | Not specified | Cubic (major), Hexagonal (minor) | Not specified |

| Zn(thqdtc)2(py) | Thermal decomposition in triethylenetetraamine | Not specified | Rhombohedral (major), Cubic & Hexagonal (minor) | Not specified |

| Zn(thiqdtc)2(py) | Thermal decomposition in triethylenetetraamine | Not specified | Cubic (major), Rhombohedral (minor) | Not specified |

| Zn(II) N-methyl-N-ethanoldithiocarbamate adducts | Decomposition in hexadecylamine | Spherical | Cubic sphalerite | 2.63 - 6.52 nm |

Data compiled from multiple research findings. nih.govwhiterose.ac.ukacademie-sciences.frresearchgate.net

The ZnS nanoparticles synthesized from precursors like this compound are crucial for fabricating thin films used in various technologies. frontiersin.org Thin films of ZnS are integral components in optoelectronics, solar cells, and optical sensors. frontiersin.org

Methods like Aerosol Assisted Chemical Vapor Deposition (AACVD) can be used to deposit ZnS thin films onto substrates from single-source precursors. frontiersin.orgscirp.org This technique involves dissolving the precursor in a solvent, generating an aerosol, and passing it into a heated reactor where it decomposes on the substrate to form a thin film. frontiersin.org The resulting films, such as those made from zinc thiosemicarbazone precursors, have been shown to be pure, single-phase hexagonal wurtzite-type zinc sulfide with granular morphology and controlled stoichiometry. frontiersin.org These films exhibit high transparency (above 80%) in the visible spectral range and have direct bandgaps suitable for semiconductor applications. mdpi.comresearchgate.net The ability to create uniform, dense, and polycrystalline films makes these materials highly valuable for specialty electronic and optoelectronic devices. scirp.org

Polymer Science and Engineering Beyond Conventional Curing

While known as a rubber accelerator, this compound also plays a role in more advanced polymer applications, contributing to the synthesis of specialized polymers and enhancing material interfaces. atamanchemicals.comspecialchem.com

This compound is employed in the synthesis and modification of specialty polymers. atamanchemicals.com It can function as an antioxidant in thermoplastic rubbers and hot melts, extending their service life and performance characteristics. specialchem.com Its role as an accelerator can be harnessed not just for conventional vulcanization but for controlling crosslinking in sophisticated polymer blends and composites. atamanchemicals.com This allows for the creation of materials with customized properties tailored for specific, demanding applications. atamanchemicals.com Research in rubber chemistry and materials engineering continues to explore new formulations where zinc dithiocarbamates can impart unique benefits and lead to novel uses for these compounds. atamanchemicals.com

A critical challenge in materials engineering is ensuring strong and durable adhesion between dissimilar materials, such as rubber and metal. This compound has been identified as an effective adhesion promoter in these contexts. epo.org It is used in formulations to enhance the bonding strength of polymers like polyurethane to metal substrates. epo.org Furthermore, it is utilized as a component in rubber-based adhesive systems. atamanchemicals.com Its function in these systems helps to create a more robust and stable interface, which is crucial for the performance and longevity of composite parts used in various industries.

Chemical Additive Research in Industrial Processes

This compound is a key component in the ongoing research and development of innovative rubber formulations aimed at achieving superior material performance. atamanchemicals.com Its versatility as an accelerator allows for its use in combination with other additives to create synergistic effects that enhance various properties of the final product. atamanchemicals.comresearchgate.net Research has focused on optimizing these formulations to meet the demanding requirements of various applications, from tires to industrial rubber goods.

One area of significant research is the use of ZDBC in binary accelerator systems. researchgate.net Studies have shown that combining ZDBC with thiazole-based accelerators, such as dibenzothiazyledisulfide (MBTS) and N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS), can lead to synergistic activity. researchgate.net This synergy can result in improved tensile strength and modulus values in natural rubber vulcanizates. researchgate.net Such research aims to find safer and more effective accelerator systems, with some studies demonstrating that certain combinations can successfully replace less safe dithiocarbamates without compromising performance. researchgate.net

The development of formulations with enhanced durability and resistance to degradation is another critical research focus. By carefully selecting the type and concentration of accelerators like ZDBC, along with other compounding ingredients, researchers can tailor the properties of rubber compounds. For instance, in EPDM (ethylene propylene (B89431) diene monomer) rubber, ZDBC is noted for its high solubility, which minimizes "blooming," a phenomenon where additives migrate to the surface of the rubber. atamankimya.com This leads to a more stable and aesthetically pleasing product. atamankimya.com

The table below outlines research findings on innovative formulations utilizing this compound:

| Research Focus | Innovative Formulation Approach | Resulting Performance Enhancement |

| Synergistic Accelerator Systems | Combination of ZDBC with thiazole-based accelerators (e.g., MBTS, CBS). researchgate.net | Increased tensile strength and modulus in natural rubber vulcanizates. researchgate.net |

| Non-Blooming EPDM Compounds | Utilizing the high solubility of ZDBC in EPDM formulations. atamankimya.com | Reduced surface migration of the accelerator, leading to improved product stability and appearance. atamankimya.com |

| Safer Accelerator Alternatives | Investigating ZDBC in combination with other compounds to replace traditional, less safe accelerators. | Development of cure systems with comparable performance but improved safety profiles. |

Beyond its primary role as a vulcanization accelerator, this compound also functions as an effective antioxidant, contributing to the stabilization of rubber and other polymeric materials. atamanchemicals.comatamankimya.com This antioxidant activity is crucial for preventing the degradation of materials due to exposure to oxygen, heat, and other environmental factors, thereby extending the service life of rubber products. atamanchemicals.comnih.gov

The mechanism by which ZDBC acts as an antioxidant involves the scavenging of free radicals that initiate the oxidative degradation process. This helps to prevent the premature aging of rubber compounds during processing, storage, and use. atamanchemicals.com Its ability to stabilize the polymer matrix contributes to the long-term performance and reliability of the material. atamanchemicals.com

In certain applications, ZDBC is specifically incorporated into adhesive systems to act as an antioxidant, ensuring the durability and integrity of the adhesive bond over time. atamankimya.com Its stabilizing properties are also beneficial in polymer applications beyond rubber, where it can contribute to thermal and oxidative stability. atamanchemicals.com

Research in the field of rubber additives continues to explore the dual functionality of compounds like ZDBC. The development of additives that can perform multiple roles, such as acceleration and antioxidation, is a key strategy in creating more efficient and cost-effective rubber formulations. researchgate.net

The following table summarizes the antioxidant properties and applications of this compound:

| Property | Mechanism of Action | Application |

| Antioxidant | Scavenges free radicals, inhibiting oxidative degradation. atamanchemicals.com | Prevents premature aging and degradation of rubber during processing and use. atamanchemicals.com |

| Stabilizer | Contributes to the thermal and oxidative stability of polymers. atamanchemicals.com | Used in rubber adhesive systems to enhance durability. atamankimya.com |

| Dual Functionality | Acts as both an accelerator and an antioxidant. | Simplifies formulations and can improve the overall cost-effectiveness of rubber compounding. |

Computational and Theoretical Studies of Zinc Diisobutyldithiocarbamate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical behavior of molecules like zinc diisobutyldithiocarbamate. mpg.de By focusing on the electron density rather than the complex multi-electron wavefunction, DFT offers a computationally feasible approach to elucidating the electronic structure and predicting the reactivity of complex systems. mpg.de

Elucidation of Electronic Structures and Molecular Geometries

DFT calculations have been instrumental in determining the electronic structure and molecular geometry of zinc dithiocarbamate (B8719985) complexes. These studies reveal that in the solid state, compounds like zinc dimethyldithiocarbamate (B2753861) exist as dimers with bridging dithiocarbamate ligands, resulting in non-degenerate Zn-S bond distances. nih.gov However, in non-coordinating solvents, these dimeric structures break down into tetrahedral monomers. nih.gov The Highest Occupied Molecular Orbital (HOMO) of such complexes is typically localized around the central zinc ion and the sulfur donor atoms of the dithiocarbamate ligand. nih.gov Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often delocalized over the ligand framework. nih.gov This distribution of electron density suggests that interactions with electrophiles are likely to occur at the metal center and sulfur atoms. nih.gov

The table below summarizes key electronic and geometric parameters for a representative zinc dithiocarbamate complex as determined by DFT calculations.

| Parameter | Value | Description |

| Zn-S Bond Length (Terminal) | 2.32 Å | Arises from the bonding of the zinc center to the terminal bidentate dithiocarbamate ligand. nih.gov |

| Zn-S Bond Length (Bridging) | 2.38 - 2.41 Å | Results from the bridging dithiocarbamate ligands in the dimeric structure. nih.gov |

| HOMO Localization | Central Zn(II) ion and S-donor atoms | Indicates the region of highest electron density, susceptible to electrophilic attack. nih.gov |

| LUMO Localization | Dithiocarbamate ligand framework | Represents the region most likely to accept electrons from a nucleophile. nih.gov |

Prediction of Reaction Mechanisms and Transition States

DFT calculations are a valuable tool for predicting the mechanisms of chemical reactions involving zinc dithiocarbamate complexes. mdpi.com By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing insights into the feasibility and pathways of various reactions. stackexchange.com For instance, in the thermal decomposition of zinc dithiocarbamates to form zinc sulfide (B99878) nanoparticles, DFT can be used to model the bond-breaking and bond-forming processes that occur. These calculations can help elucidate the step-by-step mechanism, including the initial dissociation of ligands and the subsequent formation of ZnS clusters.

Computational studies have shown that the decomposition process is sensitive to the coordination environment. nih.gov In the presence of coordinating solvents like oleylamine (B85491), a five-coordinate species, [Zn(S2CNR2)2(RNH2)], is formed, which is stable up to approximately 70 °C. nih.gov Above this temperature, the amine dissociates, and decomposition to ZnS occurs around 90 °C. nih.gov This relatively low decomposition temperature is attributed to an amine-exchange process that forms an intermediate with a lower activation energy for decomposition. nih.gov

Molecular Modeling and Simulation Approaches

Beyond static DFT calculations, molecular modeling and simulation techniques provide a dynamic view of this compound systems, allowing for the exploration of complex processes over time.

Exploration of Ligand-Metal Ion Interactions

Molecular dynamics (MD) simulations are particularly useful for studying the interactions between the diisobutyldithiocarbamate ligand and the central zinc ion. These simulations can model the conformational changes of the ligand, the dynamics of the coordination bonds, and the influence of the solvent on the complex's structure and stability. By employing carefully parameterized force fields, MD simulations can reproduce experimental observables and provide a detailed picture of the ligand-metal ion interactions. arxiv.org

Studies on similar metal-ligand systems have highlighted the importance of both the dissociation of the dithiocarbamate from the metal complex and the direct electrophilic attack by the metal ion on the complex as potential pathways for ligand transfer. researchgate.net The relative importance of these pathways is dependent on the stability of the complex and the electrophilic character of the metal ion. researchgate.net

The following table presents a conceptual overview of the types of interactions and dynamic processes that can be studied using molecular modeling.

| Interaction/Process | Computational Method | Insights Gained |

| Coordination Bond Dynamics | Molecular Dynamics (MD) | Understanding the strength and flexibility of the Zn-S bonds. |

| Ligand Conformational Changes | MD, Monte Carlo (MC) | Exploring the accessible shapes and orientations of the diisobutyldithiocarbamate ligand. |

| Solvent Effects | MD with explicit solvent | Determining how solvent molecules interact with the complex and influence its structure. |

| Ligand Exchange Reactions | MD, Quantum Mechanics/Molecular Mechanics (QM/MM) | Investigating the mechanisms and rates of ligand substitution. arxiv.org |

Understanding Decomposition Processes at the Molecular Level

Molecular simulations are crucial for understanding the complex processes involved in the thermal decomposition of this compound to form zinc sulfide (ZnS) nanomaterials. nih.gov These simulations can track the trajectories of individual atoms and molecules as the system is heated, revealing the intricate steps of the decomposition pathway.

For example, simulations can model the initial steps of ligand dissociation, the aggregation of zinc and sulfur species, and the nucleation and growth of ZnS nanoparticles. nih.gov By analyzing these simulations, researchers can gain insights into how factors such as temperature, solvent, and the presence of additives influence the size, shape, and crystal structure of the resulting nanomaterials. X-ray absorption spectroscopy (XAS) studies have complemented these computational efforts by providing experimental evidence for the coordination changes that occur during the decomposition process. nih.gov

Environmental Chemistry and Degradation Pathways of Zinc Diisobutyldithiocarbamate

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For Zinc Diisobutyldithiocarbamate, the primary abiotic mechanisms are hydrolysis and thermal decomposition.

Hydrolysis is a chemical reaction in which a water molecule breaks down one or more chemical bonds. The stability of dithiocarbamate (B8719985) salts like this compound to hydrolysis is highly dependent on the pH of the surrounding environment.

Dithiocarbamate salts are known to undergo rapid hydrolysis under acidic conditions. nih.govnih.gov This process leads to the cleavage of the dithiocarbamate moiety, resulting in the formation of its precursor amine (diisobutylamine) and carbon disulfide. nih.govnih.gov Conversely, under neutral conditions, the compound shows greater stability, with reports indicating no significant reaction with water.

Table 1: Hydrolytic Sensitivity of this compound

| Environmental Condition | Hydrolytic Reaction | Primary Breakdown Products |

|---|---|---|

| Acidic (Low pH) | Rapid Hydrolysis | Diisobutylamine (B89472) and Carbon Disulfide |

| Neutral (pH ≈ 7) | No significant reaction | Not Applicable |

Thermal decomposition is the breakdown of a chemical compound by heat. When subjected to high temperatures, this compound decomposes and emits highly toxic fumes containing oxides of zinc, nitrogen, and sulfur. nih.govnih.gov Studies on analogous zinc dithiocarbamate complexes suggest that thermal degradation can also yield zinc sulfide (B99878) as a solid end product.

Table 2: Primary Thermal Decomposition Products

| Product | Chemical Formula | Physical State |

|---|---|---|

| Zinc Oxides | ZnO | Solid / Fume |

| Nitrogen Oxides | NOx | Gas / Fume |

| Sulfur Oxides | SOx | Gas / Fume |

| Zinc Sulfide | ZnS | Solid |

Biotic Transformation and Biodegradation Studies

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a key pathway for the environmental breakdown of many organic chemicals.

The degradation of dithiocarbamates, regardless of the specific pathway, often results in a common set of metabolites. Carbon disulfide is a primary breakdown product from both abiotic and biotic processes. nih.govnih.gov A key subsequent metabolite common to almost all dithiocarbamates is 2-thiothiazolidine-4-carboxylic acid, which is formed from carbon disulfide. nih.govnih.gov

Table 3: Common Metabolites from Dithiocarbamate Degradation

| Metabolite | Precursor |

|---|---|

| Carbon Disulfide | Parent Dithiocarbamate |

| 2-thiothiazolidine-4-carboxylic acid | Carbon Disulfide |

Environmental Fate of Zinc Dithiocarbamates in Environmental Compartments (Academic Perspective)

The environmental fate of this compound is governed by the properties of the parent molecule and its degradation products, primarily zinc ions, carbon disulfide, and the precursor amine.

Soil: Upon release into the terrestrial environment, the zinc component of the dithiocarbamate is expected to sorb strongly to soil particulates. industrialchemicals.gov.au This generally results in low mobility. However, the mobility of zinc can increase in soils with low pH. industrialchemicals.gov.aucdc.gov The organic dithiocarbamate portion will undergo the degradation pathways previously discussed, releasing zinc ions into the soil matrix. The ultimate concentration of zinc in soil from natural and anthropogenic sources typically ranges from 10–300 mg/kg.

Water: In aquatic systems, the fate is largely determined by water chemistry. The parent compound may be introduced via runoff. Upon degradation, the released zinc ions are expected to partition extensively to sediment through adsorption and precipitation. cdc.gov The bioavailability and toxicity of the dissolved zinc are influenced by factors such as pH, water hardness, and the presence of dissolved organic matter, with the free hydrated zinc(2+) ion being most prominent at low pH. industrialchemicals.gov.au

Atmosphere: While the parent compound is not volatile, its use in industrial processes could lead to atmospheric release. More significantly, the zinc component, once released into the atmosphere from various sources, primarily binds to aerosols in an oxidized form. industrialchemicals.gov.au These particles can be transported over long distances before being returned to soil and water through wet and dry deposition. industrialchemicals.gov.aucdc.gov

Advanced Characterization and Analytical Methodologies in Zinc Diisobutyldithiocarbamate Research

Spectroscopic Techniques

Spectroscopy offers a powerful lens through which the molecular framework and behavior of zinc diisobutyldithiocarbamate can be examined. By probing the interactions of the compound with electromagnetic radiation, detailed information regarding its chemical bonds, electronic transitions, and atomic environments can be obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Ligand Binding

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for characterizing the coordination of the diisobutyldithiocarbamate ligand to the zinc center. The vibrational frequencies of specific bonds within the molecule are sensitive to changes in electron density and coordination mode, providing diagnostic information about the ligand's binding.

Two key vibrational modes are of particular interest: the ν(C–N) stretching frequency of the thioureide bond and the ν(C–S) stretching frequency. The position of the ν(C–N) band, typically observed in the 1470-1520 cm⁻¹ region, indicates a bond order between a single and a double bond. researchgate.net This partial double bond character arises from the delocalization of electrons within the dithiocarbamate (B8719985) moiety. ajrconline.org The presence of a single, sharp band for the ν(C–S) vibration, usually found in the 980-987 cm⁻¹ range, is indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand, where both sulfur atoms are bonded to the zinc atom. researchgate.netajrconline.org

Table 1: Key FT-IR Vibrational Frequencies for Diisobutyldithiocarbamate Complexes

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |

| ν(C–N) | 1470-1520 | Indicates partial double bond character of the thioureide bond, confirming electron delocalization upon coordination. researchgate.net |

| ν(C–S) | 980-987 | A single sharp band suggests symmetric bidentate coordination of the ligand to the metal center. researchgate.net |

X-ray Absorption Spectroscopy (XAS) for In Situ Reaction Monitoring

X-ray Absorption Spectroscopy (XAS) is an invaluable tool for monitoring the chemical transformations of this compound in real-time, particularly its decomposition to form zinc sulfide (B99878) (ZnS) nanomaterials. nih.gov This element-specific technique can track changes in the local coordination environment and oxidation state of the zinc atoms as a reaction proceeds.

In situ XAS studies on the solvothermal decomposition of zinc dithiocarbamate precursors have provided detailed mechanistic insights. nih.gov For instance, when this compound is heated in a coordinating solvent like oleylamine (B85491), XAS can reveal the formation of intermediate species. Initially, the coordination sphere of the zinc atom can be modified by the binding of solvent molecules, leading to a five-coordinate species. As the temperature increases, these solvent molecules may dissociate, followed by the decomposition of the dithiocarbamate ligand to yield ZnS. nih.govrsc.org The analysis of both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum allows for the determination of changes in coordination number, bond distances, and the identity of neighboring atoms throughout the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., CP/MAS 13C and 15N NMR)

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Cross-Polarization/Magic Angle Spinning (CP/MAS) ¹³C and ¹⁵N NMR, provides detailed information about the structure and bonding within this compound in the solid state. These techniques are highly sensitive to the local chemical environment of the carbon and nitrogen atoms within the diisobutyldithiocarbamate ligands.

¹⁵N NMR is particularly sensitive to the structural nuances of the dithiocarbamate groups. researchgate.net The chemical shifts of the nitrogen atoms can be correlated with the coordination mode of the ligands (e.g., bidentate terminal vs. bridging). The interpretation of these shifts involves considering the combined influence of the mesomeric effect of the dithiocarbamate group and the inductive effect of the isobutyl substituents. researchgate.net Similarly, ¹³C NMR signals can be assigned to the specific carbon atoms within the ligand, providing further confirmation of the molecular structure and revealing the presence of any conformational isomers. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Absorbance Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound by probing the electronic transitions that occur upon absorption of UV or visible light. The spectra of dithiocarbamate complexes typically exhibit intense absorption bands that are assigned to intraligand charge transfer transitions.

For zinc dithiocarbamate complexes, characteristic absorption bands are observed which can be attributed to π → π* and n → π* electronic transitions within the dithiocarbamate ligand, specifically associated with the N-C=S and S-C=S chromophores. researchgate.net A charge transfer band may also be present. researchgate.net The positions and intensities of these bands provide information about the electronic environment of the ligand and its interaction with the zinc center.

Table 2: Typical Electronic Transitions in Zinc Dithiocarbamate Complexes

| Transition Type | Wavelength Range (nm) | Associated Chromophore |

| π → π | ~278 | N-C=S / S-C=S |

| n → π | ~382 | N-C=S / S-C=S |

| Charge Transfer | ~435 | Ligand-to-Metal or Metal-to-Ligand |

Note: The exact wavelengths can vary depending on the specific substituents and solvent. researchgate.net

Diffraction and Microscopic Techniques

Diffraction techniques are essential for the definitive determination of the three-dimensional atomic arrangement in the crystalline state of this compound.

Single-Crystal X-ray Diffraction (XRD) for Structural Determination

Studies on zinc N,N-diisobutyldithiocarbamate have revealed its molecular structure, confirming the coordination of the zinc atom by the sulfur atoms of the dithiocarbamate ligands. researchgate.net The data obtained from XRD analysis, such as unit cell dimensions and atomic coordinates, are fundamental to understanding the compound's properties and reactivity. For instance, XRD studies have shown that in the solid state, related zinc dialkyldithiocarbamate complexes can exist as dimeric structures, which can then dissociate into monomers in solution. nih.govrsc.org

Transmission Electron Microscopy (TEM) for Nanoparticle Characterization

Transmission Electron Microscopy (TEM) is an indispensable technique for the characterization of nanomaterials, providing high-resolution imaging to determine their size, shape, and morphology. utexas.edumdpi.com In the context of this compound, TEM would be employed to analyze its nanoparticle form. The technique operates by directing a beam of electrons through an ultra-thin sample; the interactions of these electrons with the sample form an image. youtube.com This allows for the direct visualization of individual nanoparticles, enabling researchers to assess critical parameters such as size distribution, aggregation state, and surface morphology. researchgate.netyoutube.com

High-resolution TEM (HRTEM) can further reveal the crystalline nature of the nanoparticles. youtube.com By resolving the atomic lattice planes, HRTEM can identify the crystal structure and detect any defects, such as stacking faults. youtube.com Additionally, selected area electron diffraction (SAED) patterns, also obtained via TEM, provide information about the crystallinity of the material, indicating whether the nanoparticles are single-crystalline, polycrystalline, or amorphous. youtube.com While specific TEM studies on this compound nanoparticles are not extensively detailed in available literature, the application of this technique would yield fundamental structural data comparable to analyses of other zinc-containing nanoparticles, such as zinc oxide. researchgate.netresearchgate.net

| Aggregation | The extent to which nanoparticles clump together. | Qualitative assessment of dispersion and agglomeration. |

Electrochemical and Wet Chemical Analytical Methods

Inversion Voltammetry for Trace Element Determination

Inversion voltammetry, particularly stripping voltammetry, is a highly sensitive electrochemical method used for the determination of trace metal ions. nih.gov Techniques such as anodic stripping voltammetry (ASV) and adsorptive stripping voltammetry (AdSV) are employed for analyzing zinc. metrohm.commetrohm.com The methodology involves a two-step process: a preconcentration or deposition step, followed by a stripping step. nih.gov

In the context of dithiocarbamates, these ligands can be used to form stable complexes with metal ions. nih.gov For instance, the zinc complex with a dithiocarbamate like ammonium pyrrolidine dithiocarbamate can be adsorbed onto a hanging mercury-drop electrode. nih.gov Following this preconcentration, a voltammetric scan is applied, and the reduction current of the zinc is measured to quantify its concentration. nih.gov This approach allows for extremely low detection limits, reaching sub-nanomolar levels. nih.gov The presence of other metals can interfere with zinc determination due to the formation of intermetallic compounds, but this can sometimes be mitigated by adding other agents, like gallium, which forms a more stable complex with the interfering metal (e.g., copper). metrohm.com

Table 2: Performance Characteristics of Stripping Voltammetry for Zinc Determination

| Technique | Ligand/Complex | Electrode | Detection Limit | Linear Range | Reference |

|---|---|---|---|---|---|

| Cathodic Stripping Voltammetry | Ammonium pyrrolidine dithiocarbamate | Hanging Mercury-Drop Electrode | 3 x 10⁻¹¹ M | Not Specified | nih.gov |

Potentiometric Sensing of Coordination Complexes

Potentiometric sensors are electrochemical devices that measure the potential difference between an indicator electrode and a reference electrode to determine the concentration of a specific ion in a solution. mdpi.com For the detection of zinc ions, ion-selective electrodes (ISEs) are developed using a membrane typically composed of a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer, an anion excluder, and a specific ionophore that selectively binds to the target ion. nih.gov

The ionophore is the key component, acting as a ligand that forms a coordination complex with the metal ion. While specific sensors using this compound as the ionophore are not detailed, various other complexing agents have been successfully used to create highly selective zinc sensors. mdpi.comnih.govmdpi.com The performance of such a sensor is characterized by its Nernstian response, which describes the linear relationship between the electrode potential and the logarithm of the ion's activity. nih.gov Key performance metrics include the working concentration range, detection limit, response time, and selectivity over other interfering ions. nih.govmdpi.com

Table 3: Example Performance of a PVC-Based Potentiometric Sensor for Zn(II)

| Parameter | Performance Characteristic |

|---|---|

| Ionophore | 4-tert-butylcalix researchgate.netarene |

| Working Concentration Range | 9.8 x 10⁻⁶ to 1.0 x 10⁻¹ M |

| Nernstian Slope | 28.0 ± 1.0 mV/decade of activity |

| Detection Limit | 5.0 x 10⁻⁷ M |

| Response Time | 30 seconds |

| Working pH Range | 2.5 - 4.3 |

| Reference | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of zinc dialkyldithiocarbamates. oup.comresearchgate.netsemanticscholar.org The analysis of these compounds presents challenges due to their instability and the tendency to undergo transmetalation reactions with metallic components of the HPLC system. researchgate.netoup.com To overcome this, methods have been developed that may involve adding a "protecting" zinc dithiocarbamate complex to the sample extracts to block these unwanted reactions. oup.comresearchgate.net

A common approach utilizes a reversed-phase C18 column with gradient elution and UV detection. oup.comresearchgate.net The mobile phase often consists of a mixture of acetonitrile and water. eurasianjournals.com In some methods, pre-column derivatization is performed, where the zinc dithiocarbamate is converted into a more stable complex, for example, with copper(II) sulfate (B86663), which can then be detected at a different wavelength. nih.gov This allows for stable and reproducible quantification. nih.gov

Table 4: HPLC Parameters for the Analysis of Zinc Dialkyldithiocarbamates

| Parameter | Condition/Value | Reference |

|---|---|---|

| Chromatographic Method | Reversed-Phase HPLC | oup.comresearchgate.net |

| Column | Supelco Discovery C18 (5 µm, 250 x 4.6 mm) | oup.com |

| Mobile Phase | Gradient elution with acetonitrile/water | oup.comeurasianjournals.com |

| Flow Rate | 1 mL/min | oup.com |

| Detection | UV Absorbance at 260 nm (for Zinc DTCs) | oup.comresearchgate.net |

| Detection (derivatized) | UV Absorbance at 435 nm (for Copper DTC complex) | nih.gov |

| Limit of Detection (LOD) | 5 µg/mL (for ZDEC); 10 µg/mL (for ZDBC) | oup.comresearchgate.netsemanticscholar.org |

| Limit of Quantitation (LOQ) | 0.86 µg/mL (for ZDEC as copper complex) | nih.gov |

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Zinc Analysis

Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are elemental analysis techniques used to determine the total zinc content in a sample. olympianwatertesting.com These methods are destructive, as they require the sample to be digested, typically using concentrated nitric acid, to break down the compound and free the zinc atoms for analysis. pcdn.conemi.gov

In AAS, the digested sample is atomized in a flame or a graphite furnace. olympianwatertesting.com A light beam from a zinc hollow-cathode lamp is passed through the atomized sample, and the amount of light absorbed is proportional to the zinc concentration. olympianwatertesting.comoiv.int

In ICP-OES, the sample is introduced into an argon plasma, which excites the zinc atoms to higher energy levels. olympianwatertesting.com As these atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured to determine the zinc concentration. researchgate.net Both techniques are robust and reliable for zinc analysis, with ICP-OES often used for multi-element analysis. olympianwatertesting.comescholarship.org Comparative studies show that while both methods provide similar accuracy and precision, differences in instrument calibration can exist, highlighting the need for proper standardization. escholarship.orgnih.gov

| Sample Preparation | Acid digestion required | Acid digestion required | pcdn.conemi.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Zinc Oxide |

| Ammonium pyrrolidine dithiocarbamate |

| Copper(II) sulfate |

| Poly(vinyl chloride) (PVC) |

| 4-tert-butylcalix researchgate.netarene |

| Acetonitrile |

| Nitric acid |

| Gallium |

| o-Xylylenebis(N,N-diisobutyldithiocarbamate) |

| Zinc dimethyldithiocarbamate (B2753861) (ZDMC) |

| Zinc diethyldithiocarbamate (ZDEC) |

Future Research Directions and Interdisciplinary Opportunities

Design and Synthesis of Novel Zinc Dithiocarbamate (B8719985) Derivatives with Tailored Properties

The core structure of zinc diisobutyldithiocarbamate offers a versatile platform for chemical modification. Future research will focus on the rational design and synthesis of new zinc dithiocarbamate derivatives to achieve specific, tailored properties. By systematically altering the alkyl or aryl substituents on the dithiocarbamate ligand, researchers can fine-tune the compound's solubility, thermal stability, and reactivity. For instance, the synthesis of diaryldithiocarbamate complexes of zinc has been explored to compare their structures and reactivity with well-studied dialkyl-derivatives. researcher.lifeucl.ac.uk These novel compounds can be designed to act as superior single-source precursors for the synthesis of nanoscale zinc sulfide (B99878) (ZnS), a material with significant applications in optoelectronics. researcher.lifeucl.ac.uk

The coordination geometry of the zinc center can also be manipulated by introducing different ligands, leading to the formation of heteroleptic complexes with unique electronic and steric properties. nih.gov Research into morpholinyl dithiocarbamato zinc(II) complexes has revealed the formation of both mononuclear and dinuclear structures, each with distinct chemical behaviors. nih.gov This ability to control the molecular architecture is crucial for developing next-generation accelerators, antioxidants, and precursors for nanomaterials with enhanced performance characteristics.

Table 1: Examples of Synthesized Zinc Dithiocarbamate Derivatives and Their Potential Applications

| Derivative Class | Example Compound | Potential Application |

| Diaryl Dithiocarbamates | [Zn{S2CN(p-tol)2}2] | Precursor for ZnS nanorods |

| Heteroleptic Complexes | [Zn(N-methyl-N-phenyldithiocarbamate)(benzoylacetone)] | Antimicrobial agents |

| Morpholinyl Dithiocarbamates | [Zn2(μ-MphDTC)2(MphDTC)2] | Anticancer agents |

| Diallyl Dithiocarbamates | Bis(diallydithiocarbamato)zinc(II) | Precursor for ZnS nanophotocatalysts |

Application of In Situ/Operando Spectroscopic Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its performance and discovering new applications. The use of in situ and operando spectroscopic techniques offers a powerful approach to study these mechanisms under real-world conditions. nih.govchemcatbio.org For example, in situ X-ray Absorption Spectroscopy (XAS) has been employed to investigate the decomposition of zinc dithiocarbamate complexes, providing valuable insights into the formation of zinc sulfide nanomaterials. nih.gov

These advanced analytical methods allow researchers to observe the dynamic changes in the coordination sphere of the zinc atom and the transformation of the dithiocarbamate ligand during a chemical process. nih.gov This real-time monitoring can elucidate the role of intermediates, reaction kinetics, and the influence of reaction parameters on the final product. Future research will likely see the expanded use of techniques like Raman spectroscopy and synchrotron X-ray imaging to probe the intricate details of vulcanization processes, antioxidant mechanisms, and the formation of tribofilms in lubrication systems. nih.gov

Development of Sustainable Synthesis and Application Methodologies

In line with the growing emphasis on green chemistry, a significant area of future research will be the development of sustainable methods for the synthesis and application of this compound. This includes the exploration of solventless synthesis routes, which can reduce waste and energy consumption. nih.gov For instance, the melt method, a solventless technique, has been successfully used to produce zinc sulfide nanoparticles from a zinc bis(diethyldithiocarbamate) precursor. nih.gov